molecular formula C11H10ClN5O B8422999 2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide

2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide

Cat. No.: B8422999
M. Wt: 263.68 g/mol
InChI Key: NCDZMCGFLJCMJW-UHFFFAOYSA-N
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Description

2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide is a useful research compound. Its molecular formula is C11H10ClN5O and its molecular weight is 263.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

2-[3-[(4-chloro-1,3,5-triazin-2-yl)amino]phenyl]acetamide

InChI

InChI=1S/C11H10ClN5O/c12-10-14-6-15-11(17-10)16-8-3-1-2-7(4-8)5-9(13)18/h1-4,6H,5H2,(H2,13,18)(H,14,15,16,17)

InChI Key

NCDZMCGFLJCMJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=N2)Cl)CC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Dichloro-1,3,5-triazine (173.7 mg, 1.158 mmol) was dissolved in DMF (1 ml). To the stirring solution, cooled to 0° C., was added DIEA (202 μl, 1.158 mmol). This solution was added dropwise to a 0° C. mix of DMF (1 ml) and 3-aminophenyl acetamide. The reaction was stirred at 0° C. for min and then at RT for 1 h. The reaction mix was diluted with EtOAc and water. The layers were separated, and the aqueous layer was extracted twice with EtOAc. The combined organic layer was washed 3 times with brine, dried over Na2SO4, and concentrated under reduced pressure, giving 2-[3-(4-chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide.
Quantity
173.7 mg
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reactant
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1 mL
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202 μL
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1 mL
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Synthesis routes and methods II

Procedure details

2,4-Dichloro-1,3,5-triazine (173.7 mg, 1.158 mmol) was dissolved into DMF (1 ml). To the stirring solution, cooled to 0° C., was added DIEA (202 μl , 1.158 mmol). This solution was added dropwise to a 0° C. mix of DMF (1 ml) and 3-aminophenyl acetamide. The reaction was stirred at 0° C. for 15 min and then at RT for 1 h. The reaction mix was diluted with EtOAc and water. The layers were separated, and the aqueous layer was extracted twice with EtOAc. The combined organic layer was washed 3 times with brine, dried over Na2SO4, and concentrated under reduced pressure, giving 2-[3-(4-chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide.
Quantity
173.7 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
202 μL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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